

5-(benzylamino)-1,3,4-thiadiazole-2-thiol chemical structure and properties

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Compound of Interest

Compound Name: 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

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An In-depth Technical Guide on 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **5-(benzylamino)-1,3,4-thiadiazole-2-thiol**. This heterocyclic compound, belonging to the versatile 1,3,4-thiadiazole class, is a subject of interest in medicinal chemistry due to the established broad-spectrum bioactivities of its parent scaffold. This document consolidates available data on its chemical identity and provides context through the known properties and synthesis of related compounds, addressing the current gap in detailed experimental and quantitative information for this specific derivative.

Chemical Structure and Properties

5-(benzylamino)-1,3,4-thiadiazole-2-thiol is a derivative of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl group attached to the amino nitrogen. The core structure is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The molecule exists in tautomeric forms, predominantly the thione form as depicted.

Chemical Structure:

Figure 1: Chemical structure of **5-(benzylamino)-1,3,4-thiadiazole-2-thiol**.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **5-(benzylamino)-1,3,4-thiadiazole-2-thiol** are not readily available in published literature. However, based on its structure and data from suppliers, the following information can be summarized.[\[1\]](#)

Property	Value	Source
CAS Number	14731-27-2	[1]
Molecular Formula	C ₉ H ₉ N ₃ S ₂	[1]
Molecular Weight	223.32 g/mol	[1]
Appearance	White or pale yellow to cream powder (inferred)	General property of related compounds
Melting Point	Not available	-
Solubility	Insoluble in water; soluble in polar aprotic solvents like DMF and DMSO (inferred)	General property of related compounds

Spectral Data

Comprehensive spectral data (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry) for **5-(benzylamino)-1,3,4-thiadiazole-2-thiol** are not specifically reported in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

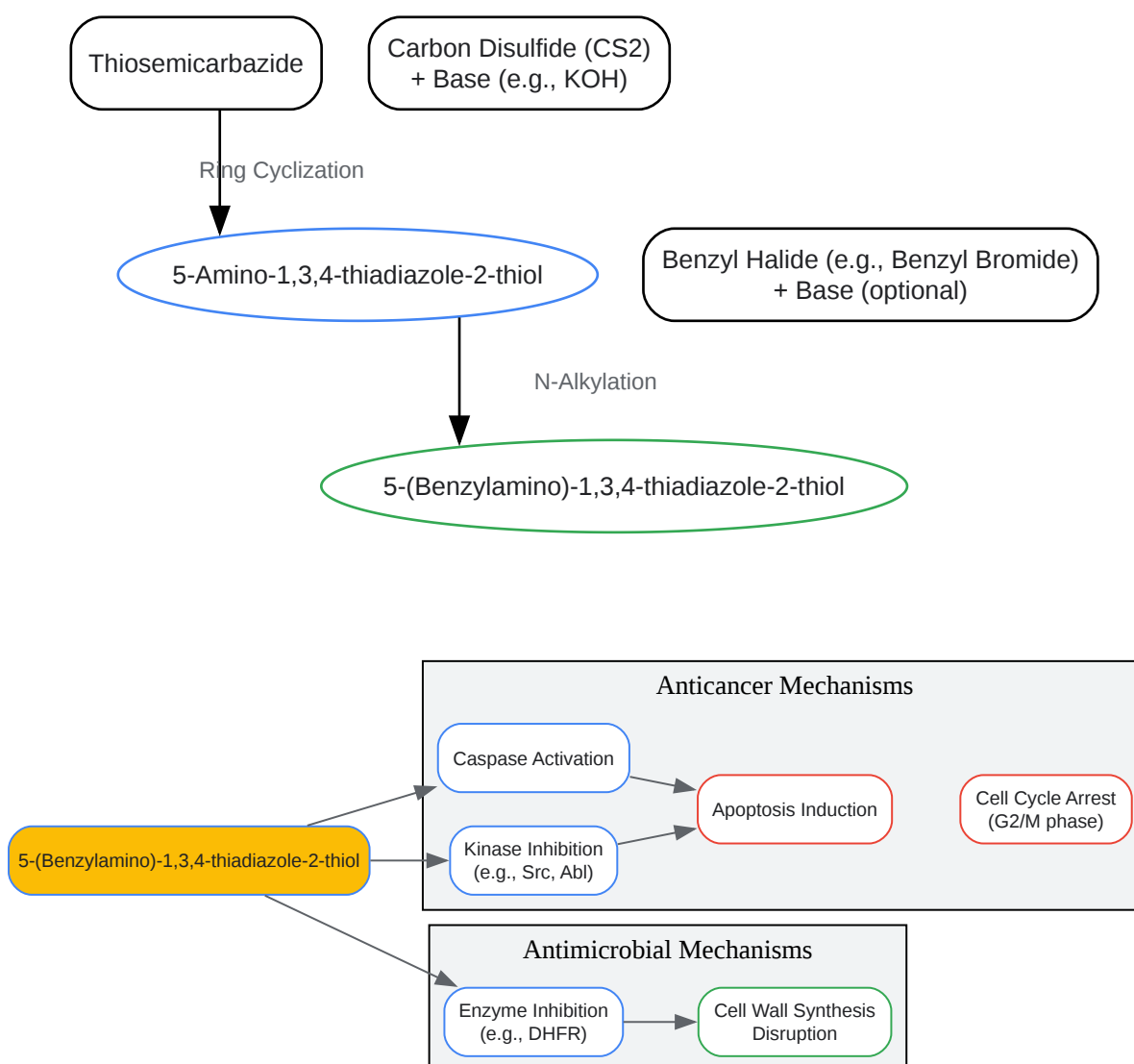
- FT-IR (predicted): Expected peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and C-S stretching. The thione C=S would likely show a band in the 1050-1250 cm⁻¹ range.
- ¹H NMR (predicted): Signals are expected for the benzyl CH₂ protons, the aromatic protons of the benzyl ring, the N-H proton, and the S-H proton of the thione tautomer.

- Mass Spectrometry (predicted): The molecular ion peak $[M]^+$ would be expected at m/z 223.

Synthesis

A specific, detailed experimental protocol for the synthesis of **5-(benzylamino)-1,3,4-thiadiazole-2-thiol** is not explicitly available. However, a general synthetic pathway can be inferred from standard organic chemistry principles and published methods for analogous compounds. The synthesis would likely involve two main steps: the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzyl group.

General Synthetic Workflow



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References

- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
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